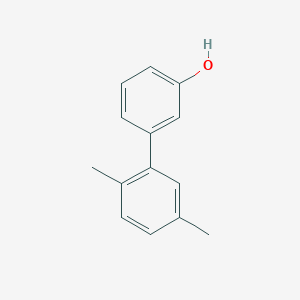

3-(2,5-Dimethylphenyl)phenol

Descripción

3-(2,5-Dimethylphenyl)phenol is an aromatic compound characterized by a phenol ring substituted at the 3-position with a 2,5-dimethylphenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity and volatility, making it relevant in applications such as chemical synthesis and materials science. Its identification in volatilome profiling (e.g., in forensic analysis of ivory and bone samples) highlights its role as a biomarker or intermediate in organic reactions .

Propiedades

IUPAC Name |

3-(2,5-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(15)9-12/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIIHUOVNXHCMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653572 | |

| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177232-47-1 | |

| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with 2,5-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the Suzuki-Miyaura coupling reaction, where 2,5-dimethylphenylboronic acid is coupled with phenol in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under mild conditions and provides high yields of the desired product .

Industrial Production Methods

Industrial production of 3-(2,5-Dimethylphenyl)phenol often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions allows for high throughput and consistent product quality. Additionally, the purification of the product is typically achieved through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,5-Dimethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones or hydroquinones.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 3-(2,5-Dimethylphenyl)phenol exhibits potential antimicrobial properties. Studies have explored its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's mechanisms may involve interactions with bacterial cell membranes or enzymes, although further research is necessary to elucidate these pathways fully.

Antioxidant Properties

Phenolic compounds are often studied for their antioxidant capabilities. 3-(2,5-Dimethylphenyl)phenol has shown potential in scavenging free radicals and protecting against oxidative stress. This activity may be attributed to its ability to donate hydrogen atoms or electrons during redox reactions, thus stabilizing free radicals.

Interaction with Biomolecules

The phenolic hydroxyl group of 3-(2,5-Dimethylphenyl)phenol allows for significant interactions with biomolecules. These interactions can include hydrogen bonding and π-stacking, which may influence enzyme activity or receptor binding. Such properties are crucial for evaluating the compound's therapeutic potential.

Chemical Industry

In the chemical industry, 3-(2,5-Dimethylphenyl)phenol serves as a precursor in synthesizing complex organic molecules. Its unique structure makes it suitable for producing various derivatives used in pharmaceuticals and agrochemicals .

Material Science

The compound is utilized in producing coatings, adhesives, and sealants due to its chemical stability and reactivity. It contributes to the durability and performance of materials used in construction and manufacturing .

Case Studies and Research Findings

Several studies have documented the applications of 3-(2,5-Dimethylphenyl)phenol:

- Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that formulations containing this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The study highlighted its potential as a natural antimicrobial agent in food preservation.

- Antioxidant Studies : Research has shown that 3-(2,5-Dimethylphenyl)phenol can effectively reduce oxidative stress markers in cellular models. This property suggests its potential use in developing supplements aimed at combating oxidative damage associated with aging and chronic diseases.

Mecanismo De Acción

The mechanism of action of 3-(2,5-Dimethylphenyl)phenol involves its interaction with various molecular targets. The hydroxyl group allows it to act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparación Con Compuestos Similares

Structural Isomers: 3,5-Dimethylphenol (m-Xylenol)

Structural Differences :

- 3-(2,5-Dimethylphenyl)phenol: A biphenyl system with a phenol ring (hydroxyl at position 1) and a 2,5-dimethyl-substituted phenyl group at position 3.

- 3,5-Dimethylphenol (m-Xylenol): A single phenol ring with methyl groups at positions 3 and 4.

Physicochemical and Industrial Relevance :

- Volatility: 3,5-Dimethylphenol has higher volatility due to its smaller molecular size, whereas 3-(2,5-Dimethylphenyl)phenol’s biphenyl structure reduces volatility .

- Applications: 3,5-Dimethylphenol is widely used in resins, disinfectants, and agrochemicals, with consumption data tracked globally . In contrast, 3-(2,5-Dimethylphenyl)phenol’s applications are niche, primarily in specialized syntheses or analytical contexts .

Analogous Derivatives: N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

Functional Group Influence :

- The carboxamide group in this derivative enhances hydrogen-bonding capacity compared to the hydroxyl group in 3-(2,5-Dimethylphenyl)phenol. This difference significantly impacts biological activity.

- Biological Activity: The carboxamide derivative exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, attributed to electron-withdrawing substituents (2,5-dimethyl) enhancing interaction with photosystem II. 3-(2,5-Dimethylphenyl)phenol lacks this activity due to the absence of the carboxamide moiety .

Substituted Phenols: 2,5-Dimethylphenol

Reactivity and Stability :

- Derivatization Behavior: 2,5-Dimethylphenol forms mixed derivatives (e.g., trifluoroacetates) during analytical procedures due to steric effects, whereas 3-(2,5-Dimethylphenyl)phenol’s bulkier structure may lead to distinct derivatization patterns or stability challenges .

- Lipophilicity: The biphenyl structure of 3-(2,5-Dimethylphenyl)phenol increases lipophilicity (logP ~3.5 estimated) compared to 2,5-Dimethylphenol (logP ~2.1), influencing solubility and environmental persistence.

Complex Aromatics: 2-(3,5-Dibenzylphenyl)phenol

Steric and Electronic Effects :

- The dibenzyl substituents in this compound introduce significant steric hindrance, reducing reactivity in electrophilic substitutions. In contrast, 3-(2,5-Dimethylphenyl)phenol’s methyl groups provide moderate steric effects while maintaining electronic flexibility for reactions like sulfonation or nitration .

Comparative Data Table

| Compound | Molecular Formula | Key Substituents | Boiling Point (°C, est.) | logP (est.) | Key Applications/Activities |

|---|---|---|---|---|---|

| 3-(2,5-Dimethylphenyl)phenol | C₁₄H₁₄O | 2,5-dimethylphenyl at C3 | 290–310 | ~3.5 | Forensic biomarkers, intermediates |

| 3,5-Dimethylphenol | C₈H₁₀O | 3,5-dimethyl on phenol | 214–216 | ~2.1 | Resins, disinfectants |

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | C₁₉H₁₇NO₂ | 2,5-dimethylphenyl + carboxamide | N/A | ~4.0 | PET inhibition (IC₅₀ ~10 µM) |

| 2,5-Dimethylphenol | C₈H₁₀O | 2,5-dimethyl on phenol | 211–213 | ~2.1 | Plasticizers, solvents |

Actividad Biológica

3-(2,5-Dimethylphenyl)phenol is a phenolic compound with notable biological activities, primarily attributed to its structural characteristics, including a hydroxyl group and specific methyl substitutions. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C14H14O

- CAS Number : 1177232-47-1

- Functional Groups : Hydroxyl (-OH), Aromatic rings

The positioning of the methyl groups at the 2 and 5 positions on the phenyl ring influences both its chemical reactivity and biological activity, enhancing its potential as an antioxidant and antimicrobial agent.

Antioxidant Properties

3-(2,5-Dimethylphenyl)phenol exhibits significant antioxidant activity. The hydroxyl group allows it to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases.

- Mechanism : The compound can donate hydrogen atoms or electrons to neutralize free radicals, thus preventing cellular damage.

Antimicrobial Activity

Research indicates that 3-(2,5-Dimethylphenyl)phenol possesses antimicrobial properties against a range of pathogens. Its effectiveness varies based on concentration and the type of microorganism.

- Inhibition Zones : Studies have reported inhibition zones against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Candida albicans | 16 |

These results suggest its potential as a natural preservative in food and cosmetic formulations .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. This property makes it a candidate for skin lightening agents.

- IC50 Values : Studies show that it has competitive inhibition characteristics with IC50 values comparable to known inhibitors like kojic acid .

Case Studies

-

Tyrosinase Inhibition Study :

- A study demonstrated that 3-(2,5-Dimethylphenyl)phenol inhibits tyrosinase activity effectively, suggesting its use in treating hyperpigmentation disorders.

- Methodology : The enzyme was incubated with varying concentrations of the compound, and inhibition was measured spectrophotometrically.

- Antioxidant Activity Assessment :

The biological activities of 3-(2,5-Dimethylphenyl)phenol can be attributed to several mechanisms:

- Antioxidant Mechanism : Scavenging free radicals through hydrogen donation.

- Enzyme Interaction : Binding to active sites on enzymes like tyrosinase, inhibiting their function.

- Cell Signaling Modulation : Potentially influencing pathways related to inflammation and cell growth.

Comparison with Similar Compounds

| Compound | Structure | Antioxidant Activity | Tyrosinase Inhibition |

|---|---|---|---|

| 2,3-Dimethylphenol | Methyl groups at 2 and 3 | Moderate | Low |

| 3,5-Dimethylphenol | Methyl groups at 3 and 5 | High | Moderate |

| 3-(2,5-Dimethylphenyl)phenol | Methyl groups at 2 and 5 | Very High | High |

This table illustrates the unique position of 3-(2,5-Dimethylphenyl)phenol in terms of its biological activity compared to related compounds.

Q & A

Q. What are the optimized synthetic routes for 3-(2,5-Dimethylphenyl)phenol, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis of 3-(2,5-Dimethylphenyl)phenol can be approached via selective alkylation or condensation reactions. For example, iron-chromium mixed oxide catalysts in fluidized beds have been used for selective methylation of cresols to dimethylphenol derivatives, where o-cresol circulation improves yield . Additionally, diarylimidazole derivatives with similar substituents (e.g., 3-(2,5-Dimethylphenyl) groups) are synthesized via condensation reactions under reflux, achieving 78% yield using stoichiometric ratios of reactants and controlled temperature (e.g., 190°C melting point for crystallized products) . Key parameters include catalyst selection, solvent polarity, and reaction time.

Q. Which spectroscopic and chromatographic methods are effective for characterizing 3-(2,5-Dimethylphenyl)phenol?

- Methodological Answer :

- IR Spectroscopy : Detect functional groups (e.g., phenolic -OH stretch near 3000–3500 cm⁻¹, aromatic C=C at ~1573 cm⁻¹) .

- GC Analysis : Purity assessment using gas chromatography with flame ionization detection, as demonstrated for phenylphenol standards (e.g., >88% purity criteria) .

- Molecular Descriptors : Use InChI Key and SMILES codes for structural validation. For related dimethylphenols, InChI keys like

OEYCTWRGFOPQOG(PubChem) ensure consistency in databases .

Q. How does the 2,5-dimethylphenyl group influence the reactivity of phenol derivatives in electrophilic substitution?

- Methodological Answer : The methyl groups at the 2- and 5-positions sterically hinder para-substitution while directing electrophiles (e.g., nitronium ions) to the ortho position. This is consistent with studies on 4-(2,6-Dimethylphenyl)phenol, where dimethyl substitution reduces reactivity in Friedel–Crafts alkylation but enhances stability in sulfonation . Reaction monitoring via TLC or HPLC is recommended to track regioselectivity.

Q. What environmental sampling techniques detect 3-(2,5-Dimethylphenyl)phenol in aqueous or soil matrices?

- Methodological Answer : EPA methods for structurally similar phenols (e.g., 2,4-Dimethylphenol) include:

- Liquid-Liquid Extraction (LLE) : Use dichloromethane for aqueous samples, followed by GC-MS analysis (STORET Parm Code 03756 for elutriate) .

- Solid-Phase Extraction (SPE) : For soil, employ methods like 30044 (soil recovery) with detection limits of mg/kg .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of 3-(2,5-Dimethylphenyl)phenol?

- Methodological Answer : Use extended Gaussian-type basis sets (e.g., 4-31 G) to model molecular orbitals and optimize geometry. Studies on organic molecules show that rescaling atomic orbitals (e.g., adjusting hydrogen and carbon scaling factors) improves agreement with experimental geometries . Software like Gaussian or ORCA can calculate HOMO-LUMO gaps to predict sites for electrophilic attack.

Q. What in vitro assays evaluate the biological activity of 3-(2,5-Dimethylphenyl)phenol derivatives?

- Methodological Answer :

- Molecular Docking : Screen derivatives against targets like CD40-TRAF6 using AutoDock Vina. A related compound (CAS 433249-94-6) showed inhibitory activity via this approach .

- Cell-Based Assays : Test cytotoxicity in human cell lines (e.g., MTT assay) and measure IC₅₀ values. For diarylimidazole derivatives, IC₅₀ values correlate with substituent electronic effects .

Q. Can 3-(2,5-Dimethylphenyl)phenol derivatives enhance thermal stability in polypropylene?

- Methodological Answer : Yes. Benzofuranone derivatives with dimethylphenyl groups (e.g., OXBF1) reduce polypropylene degradation during multiple extrusions. Key metrics include:

- Melt Flow Rate (MFR) : Decrease by 24.8% after five extrusion cycles .

- Yellowness Index (YI) : Measure discoloration via spectrophotometry (YI reduction up to 11.6%) . Optimize concentrations using phenol/phosphorus stabilizer blends.

Q. How should researchers address discrepancies in reported melting points or spectral data for 3-(2,5-Dimethylphenyl)phenol?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.